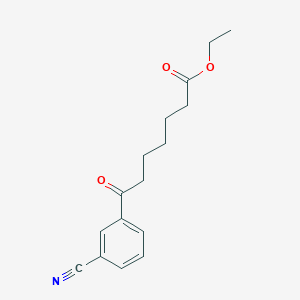

Ethyl 7-(3-cyanophenyl)-7-oxoheptanoate

Description

Structural Peculiarities and Functional Group Interplay within Ethyl 7-(3-cyanophenyl)-7-oxoheptanoate

The molecular architecture of this compound is characterized by a heptanoate (B1214049) backbone, functionalized with an oxo group at the 7-position and an ethyl ester at the 1-position. The ketone at the 7-position is directly attached to a 3-cyanophenyl ring. This arrangement gives rise to several notable structural features and potential electronic interactions.

The core of its reactivity lies in the interplay between the electron-withdrawing nature of the 3-cyanophenyl group and the beta-keto ester system. The cyano (-C≡N) group, positioned meta on the phenyl ring, exerts a significant inductive and moderate mesomeric electron-withdrawing effect. This electronic pull influences the reactivity of the adjacent carbonyl group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Furthermore, the protons on the carbon alpha to both the ester and the ketone (the C6 position) would exhibit increased acidity due to the electron-withdrawing effects of both carbonyl groups. This enhanced acidity is a hallmark of beta-dicarbonyl compounds and is crucial for their utility in synthesis, allowing for facile deprotonation to form a stabilized enolate.

The linear seven-carbon chain provides conformational flexibility, allowing the molecule to adopt various spatial arrangements. The interplay of the rigid, planar phenyl ring and the flexible alkyl chain is a key structural aspect that could be significant in its potential applications.

Strategic Importance of Beta-Keto Ester and Aryl Nitrile Motifs in Organic Synthesis Research

The two primary functional motifs within this compound, the beta-keto ester and the aryl nitrile, are independently of immense strategic importance in the field of organic synthesis.

Beta-Keto Esters are highly versatile synthetic intermediates. ontosight.ai Their utility stems from the acidic nature of the α-protons, which allows for easy formation of a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. The Claisen condensation is a classic example of a reaction used to synthesize β-keto esters. ekb.eg The resulting products can be further manipulated through decarboxylation to yield ketones, making beta-keto esters valuable precursors for a diverse range of molecular frameworks.

Aryl Nitriles , on the other hand, are important building blocks in the synthesis of numerous nitrogen-containing compounds. The nitrile group can be readily transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. This versatility makes aryl nitriles key intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. parchem.com Moreover, the nitrile group can act as a directing group in electrophilic aromatic substitution reactions and can participate in cycloaddition reactions.

The combination of both motifs in a single molecule, as seen in this compound, offers a rich platform for synthetic diversification. The molecule could potentially undergo selective transformations at either the beta-keto ester or the aryl nitrile moiety, or reactions that involve both functional groups, leading to the construction of complex molecular architectures.

Historical Context and Evolution of Synthetic Approaches to Analogous Compounds

While specific synthetic routes to this compound are not prominently reported, its synthesis can be logically inferred from established and evolved methodologies for constructing its core components. The historical development of synthetic chemistry provides a clear trajectory for the preparation of such molecules.

Historically, the synthesis of beta-keto esters has been dominated by the Claisen condensation , discovered in the late 19th century. This reaction involves the base-mediated condensation of two ester molecules to form a beta-keto ester. For a molecule like the target compound, a crossed Claisen condensation between a benzoate (B1203000) derivative and an aliphatic ester could be envisioned, although controlling selectivity can be a challenge.

The formation of the aryl ketone linkage has classically been achieved through Friedel-Crafts acylation . organic-chemistry.orgmasterorganicchemistry.com This reaction, dating back to 1877, typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. masterorganicchemistry.com A plausible route to this compound would involve the Friedel-Crafts acylation of benzonitrile (B105546) with a suitable acyl chloride, such as ethyl 6-(chloroformyl)hexanoate. nih.gov The synthesis of the necessary precursors, 3-cyanobenzoyl chloride from 3-cyanobenzoic acid prepchem.com and ethyl 6-(chloroformyl)hexanoate from monoethyl adipate, google.com are well-established procedures.

In more recent times, the evolution of organic synthesis has led to the development of more sophisticated and efficient methods. Organometallic coupling reactions , such as the Suzuki-Miyaura libretexts.org and Gilman couplings, pressbooks.pub have revolutionized the formation of carbon-carbon bonds. These palladium- or copper-catalyzed reactions offer milder reaction conditions and greater functional group tolerance compared to traditional methods. A modern approach to a molecule like this compound might involve a palladium-catalyzed coupling of an organoboron or organozinc reagent derived from the heptanoate chain with a 3-cyanobenzoyl derivative. organic-chemistry.org These advanced methods represent the ongoing quest for more selective, efficient, and environmentally benign synthetic strategies in organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(3-cyanophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-20-16(19)10-5-3-4-9-15(18)14-8-6-7-13(11-14)12-17/h6-8,11H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKODCQQTWEPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291074 | |

| Record name | Ethyl 3-cyano-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-63-5 | |

| Record name | Ethyl 3-cyano-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyano-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Retrosynthetic Disconnections for Ethyl 7 3 Cyanophenyl 7 Oxoheptanoate

Analysis of Key Carbon-Carbon Bond Formations and Heteroatom Manipulations

The primary retrosynthetic disconnection for Ethyl 7-(3-cyanophenyl)-7-oxoheptanoate is the carbon-carbon bond between the aromatic ring and the carbonyl carbon of the ketone. This disconnection points to a Friedel-Crafts acylation reaction, a classic and effective method for forming aryl ketones. nih.govsigmaaldrich.comyoutube.com This approach involves the reaction of an activated acylating agent with the aromatic ring of a cyanophenyl precursor in the presence of a Lewis acid catalyst. sigmaaldrich.com

The key bond formations and manipulations are:

C(aryl)-C(carbonyl) Bond Formation: This is the most critical C-C bond construction. The retrosynthetic break suggests an electrophilic aromatic substitution, where an acylium ion attacks the benzene (B151609) ring.

Esterification: The ethyl ester group is a key heteroatom functionality. Its synthesis can be envisioned through standard esterification protocols, such as Fischer esterification of a corresponding carboxylic acid with ethanol (B145695) or by reacting an acyl chloride with ethanol.

Nitrile Group Consideration: The cyano group is a meta-directing deactivator in electrophilic aromatic substitution. Its presence on the aromatic ring must be accounted for during the synthesis design, as it will influence the position of the acylation.

Identification of Potential Precursors and Synthons for the Heptanoate (B1214049) Backbone

Disconnecting the C(aryl)-C(carbonyl) bond reveals the required synthon for the heptanoate backbone: a seven-carbon chain with electrophilic carbonyl groups at both ends, or precursors that can be readily converted to this synthon. One terminal is an ethyl ester, and the other must be a reactive species suitable for Friedel-Crafts acylation, such as an acyl chloride.

A logical precursor is a mono-ester derivative of a seven-carbon dicarboxylic acid (pimelic acid) or a six-carbon dicarboxylic acid (adipic acid) that can be extended. For instance, adipic acid monoethyl ester can be converted to its corresponding acyl chloride, monoethyl adipoyl chloride (C₂H₅O₂C(CH₂)₄COCl). acs.org This reagent contains the necessary six-carbon chain and the ethyl ester, with the acyl chloride providing the electrophilic site for the Friedel-Crafts reaction.

Alternative precursors for the heptanoate backbone include:

Ethyl 7-oxoheptanoate: This commercially available compound could serve as a starting point, although it would require a different synthetic strategy. ontosight.ai

Derivatives of Pimelic Acid: Monoesters of pimelic acid could also be used, providing the full seven-carbon chain directly.

Organocadmium Reagents: A powerful method for ketone synthesis involves the reaction of an organocadmium reagent with an acid chloride. acs.orgmdma.chdesigner-drug.comacs.org A potential precursor could be an organocadmium reagent derived from a 6-bromohexanoate (B1238239) ester, which would then react with 3-cyanobenzoyl chloride. This method is particularly useful when the acid chloride is sensitive or when Friedel-Crafts conditions are not suitable. lookchem.com

Table 2: Potential Heptanoate Backbone Precursors

| Precursor | Description |

| Monoethyl adipoyl chloride | A derivative of adipic acid, this precursor provides a six-carbon chain with an ethyl ester at one end and a reactive acyl chloride at the other. google.comgoogle.comrsc.orgnih.gov |

| Ethyl 6-bromohexanoate | This can be converted into an organometallic reagent (e.g., organocadmium) to react with a 3-cyanobenzoyl derivative. |

| Pimelic acid monoethyl ester | Provides the complete seven-carbon chain, which can be activated for acylation. |

Retrosynthetic Pathways for Integrating the 3-Cyanophenyl Moiety

The 3-cyanophenyl group can be introduced through several pathways, primarily centered on the Friedel-Crafts acylation. The most direct precursor for this moiety is 3-cyanobenzoyl chloride . prepchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This compound can be synthesized from 3-cyanobenzoic acid by reaction with a chlorinating agent like thionyl chloride. prepchem.com

The retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection 1 (Friedel-Crafts): This breaks the molecule into benzonitrile (B105546) and monoethyl adipoyl chloride .

Precursor for Aromatic Moiety: The benzonitrile itself is not sufficiently reactive for Friedel-Crafts acylation. A more direct approach uses 3-cyanobenzoyl chloride as the acylating agent and a suitable aromatic substrate. However, the most logical forward synthesis involves reacting monoethyl adipoyl chloride with benzonitrile is incorrect. The correct forward synthesis is the reaction of monoethyl adipoyl chloride with benzene , followed by modification of the resulting phenyl ketone, or more directly, reacting monoethyl adipoyl chloride with a pre-functionalized aromatic ring. A more viable strategy is to use a reagent like 3-cyanobenzoyl chloride and attach the alkyl chain via other means, or to perform a Friedel-Crafts acylation on benzonitrile with an appropriate acyl chloride.

Given the deactivating nature of the cyano group, the Friedel-Crafts acylation would proceed at the meta position, which is consistent with the structure of the target molecule.

Alternative strategies for integrating the 3-cyanophenyl moiety could involve:

Nucleophilic Aromatic Substitution: Starting with a difunctional aromatic ring, such as 3-bromobenzonitrile (B1265711), and using an organometallic derivative of the heptanoate chain.

Late-Stage Cyanation: Performing the acylation on a different phenyl derivative (e.g., a bromophenyl ketone) and then introducing the cyano group in a later step, for instance, through a Rosenmund-von Braun reaction.

Consideration of Ester and Ketone Group Precursors in Retrosynthesis

The synthesis of the ketone and ester functional groups requires careful consideration of reaction conditions to avoid unwanted side reactions.

Ketone Precursors:

Acyl Chlorides: As discussed, an acyl chloride like monoethyl adipoyl chloride is a prime precursor for the ketone via Friedel-Crafts acylation. sigmaaldrich.com

Carboxylic Acids: Direct acylation using a carboxylic acid is also possible using certain catalysts, representing a "greener" alternative to acyl chlorides. acs.org

Organometallic Reagents: The use of organocadmium or organocuprate reagents with 3-cyanobenzoyl chloride offers a milder alternative to the often harsh conditions of Friedel-Crafts reactions. acs.orgdesigner-drug.com

Ester Precursors:

Carboxylic Acids: The ethyl ester can be formed from a terminal carboxylic acid on the heptanoate chain via Fischer esterification with ethanol in the presence of an acid catalyst. This step would typically be performed before the Friedel-Crafts acylation to avoid side reactions with the Lewis acid.

Acid Anhydrides: Adipic anhydride (B1165640) could be reacted with ethanol to form the monoester, which is then converted to the acyl chloride. google.com

Protection Strategies: If the ester is sensitive to the conditions required for ketone formation, it may need to be introduced after the ketone is formed or carried through the synthesis in a protected form. However, the ethyl ester is generally stable enough to withstand typical Friedel-Crafts conditions, provided water is rigorously excluded.

The retrosynthetic analysis indicates that a convergent synthesis, where the heptanoate backbone and the 3-cyanophenyl moiety are prepared separately and then joined, is the most efficient approach. The Friedel-Crafts acylation between monoethyl adipoyl chloride and a suitable benzene derivative stands out as the most logical and direct method for constructing the core structure of this compound.

Comprehensive Synthetic Methodologies for Ethyl 7 3 Cyanophenyl 7 Oxoheptanoate

Direct and Convergent Synthetic Routes

Convergent synthetic strategies involve the preparation of key fragments of the target molecule, which are then combined in the final stages. For Ethyl 7-(3-cyanophenyl)-7-oxoheptanoate, this typically involves preparing a functionalized heptanoate (B1214049) chain and a suitable 3-cyanophenyl precursor, followed by their coupling.

Construction of the Heptanoate Chain with Pre-installed Functionality

A crucial precursor for direct synthetic routes is a seven-carbon aliphatic chain that is functionalized at both ends: one end as an ethyl ester and the other as a reactive group suitable for forming the ketone. A common and versatile synthon for this purpose is an acyl chloride derivative of a mono-esterified dicarboxylic acid, such as ethyl 6-(chloroformyl)hexanoate (also known as adipic acid monomethyl ester chloride).

The synthesis of this precursor typically starts from a symmetrical C6 dicarboxylic acid like adipic acid. The process involves two main steps:

Monoesterification: Adipic acid is reacted with a large excess of ethanol (B145695) under acidic catalysis (e.g., sulfuric acid) to favor the formation of the diethyl adipate. This diester is then subjected to partial hydrolysis, carefully controlled to yield the monoester, adipic acid monoethyl ester. Alternatively, direct monoesterification can be achieved by reacting adipic anhydride (B1165640) with ethanol.

Acyl Chloride Formation: The remaining free carboxylic acid group on the monoester is then converted to an acyl chloride. This is commonly achieved by treating the monoester with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which cleanly convert the carboxylic acid to the highly reactive acyl chloride, yielding ethyl 6-(chloroformyl)hexanoate.

Another approach involves building the chain via Grignard reactions. For instance, a Grignard reagent can be prepared from 1-bromo-5-chloropentane, which is then reacted with diethyl oxalate (B1200264) to form ethyl 7-chloro-2-oxoheptanoate. google.com While this specific patent describes the synthesis of a 2-oxoheptanoate, the principle of using a bifunctional haloalkane to construct a seven-carbon chain is applicable. google.com

Methods for Introducing the C7 Oxo Group and 3-Cyanophenyl Substituent

The formation of the aryl ketone is the central step in these synthetic routes. The most classical and widely used method for this transformation is the Friedel-Crafts acylation. organic-chemistry.orgrsc.org This reaction involves the electrophilic aromatic substitution of an arene with an acylating agent, catalyzed by a Lewis acid. sigmaaldrich.com

In the context of synthesizing this compound, the reaction would involve:

Arene: 3-Cyanobenzonitrile or a related activated derivative.

Acylating Agent: The pre-formed ethyl 6-(chloroformyl)hexanoate.

Catalyst: A strong Lewis acid, most commonly aluminum chloride (AlCl₃).

The mechanism begins with the Lewis acid (AlCl₃) coordinating to the chlorine atom of the acyl chloride, which facilitates the departure of the chloride and the formation of a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion then attacks the aromatic ring of 3-cyanobenzonitrile. The nitrile group (-CN) is an electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Since the cyano group is already at the 3-position, the acylation would occur at a different position, making 1,3-dicyanobenzene (B1664544) a more appropriate starting material to achieve the desired substitution pattern. The reaction is typically performed in an inert solvent at low temperatures to control reactivity. chemguide.co.uklibretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation |

| 1,3-Dicyanobenzene | Ethyl 6-(chloroformyl)hexanoate | AlCl₃ | Electrophilic Aromatic Substitution |

| 3-Cyanobenzonitrile | Heptanedioic acid monoethyl ester | Polyphosphoric Acid | Intramolecular Acylation (if applicable) |

Esterification Strategies for the Ethyl Moiety

The ethyl ester group can be introduced either at the beginning of the synthesis (as described in section 3.1.1) or as a final step. If the synthesis is carried out using heptanedioic acid and 1,3-dicyanobenzene, the product would be 7-(3-cyanophenyl)-7-oxoheptanoic acid. This carboxylic acid must then be esterified.

The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). atamanchemicals.comnih.gov The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in large excess or the water formed during the reaction is removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

| Carboxylic Acid | Alcohol | Catalyst | Method |

| 7-(3-cyanophenyl)-7-oxoheptanoic acid | Ethanol | H₂SO₄ (catalytic) | Fischer-Speier Esterification |

| 7-(3-cyanophenyl)-7-oxoheptanoic acid | Ethyl iodide | Base (e.g., K₂CO₃) | Williamson Ether Synthesis Analogue |

Classical and Modern Carbon-Carbon Bond Forming Reactions

This section explores specific C-C bond-forming reactions that are central to the synthesis of the target molecule's aryl ketone moiety.

Acylation Reactions Involving Nitriles and Carboxylic Esters for Gamma-Keto Ester Formation

As detailed previously, the Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. organic-chemistry.org For forming a gamma-keto ester like this compound, the reaction employs an acylating agent that contains an ester group. The key reactant, ethyl 6-(chloroformyl)hexanoate, is reacted with an appropriately substituted benzene (B151609) ring, such as 1,3-dicyanobenzene, in the presence of a Lewis acid catalyst. beilstein-journals.org

The reaction proceeds via an electrophilic aromatic substitution mechanism. nih.gov The Lewis acid, typically AlCl₃, activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion. This powerful electrophile is then attacked by the π-electrons of the aromatic ring. A subsequent deprotonation step restores the aromaticity of the ring and yields the final aryl ketone product. A stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling for Aryl Ketone Synthesis

Modern synthetic chemistry offers powerful alternatives to classical methods like the Friedel-Crafts acylation, with palladium-catalyzed cross-coupling reactions being particularly prominent for their high efficiency and functional group tolerance. mdpi.com Several named reactions can be adapted to synthesize aryl ketones. organic-chemistry.org The general approach involves coupling an acyl electrophile with an organometallic aryl nucleophile.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (e.g., 3-cyanophenylboronic acid) with an acyl chloride (ethyl 6-(chloroformyl)hexanoate). nih.govmdpi.com The reaction is catalyzed by a palladium(0) complex and requires a base. researchgate.netnsf.gov The catalytic cycle involves oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone and regenerate the catalyst. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent, such as (3-cyanophenyl)tributylstannane, as the coupling partner for the acyl chloride. openochem.orgwikipedia.orglibretexts.orgorganic-chemistry.org Like the Suzuki coupling, it proceeds through a Pd(0) catalytic cycle. While very effective and tolerant of many functional groups, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.orgnih.gov

Negishi Coupling: This method employs an organozinc reagent (e.g., (3-cyanophenyl)zinc chloride), which is coupled with the acyl chloride under palladium or nickel catalysis. wikipedia.org The Negishi coupling is known for its high reactivity and is often used for constructing C-C bonds involving complex fragments. acs.orgresearchgate.netchinesechemsoc.org

These cross-coupling methods offer advantages over Friedel-Crafts acylation, including milder reaction conditions and greater tolerance for sensitive functional groups, avoiding the use of strong Lewis acids.

| Coupling Reaction | Acyl Component | Aryl Component | Catalyst System (Example) |

| Suzuki-Miyaura | Ethyl 6-(chloroformyl)hexanoate | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) |

| Stille | Ethyl 6-(chloroformyl)hexanoate | (3-Cyanophenyl)tributylstannane | Pd(PPh₃)₄ |

| Negishi | Ethyl 6-(chloroformyl)hexanoate | (3-Cyanophenyl)zinc chloride | Pd(dba)₂ / Ligand (e.g., PPh₃) |

Condensation Reactions for Alpha-Carbon Functionalization in Keto-Ester Systems

Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing keto-ester systems like this compound, the Claisen condensation is a particularly relevant and powerful tool. wikipedia.orglibretexts.org This reaction involves the base-promoted coupling of two ester molecules to form a β-keto ester. jove.comorganic-chemistry.org

The core mechanism of the Claisen condensation begins with the deprotonation of an ester at the α-carbon by a strong base, typically an alkoxide like sodium ethoxide, to form a nucleophilic enolate. jove.commasterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.org The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the β-keto ester. masterorganicchemistry.com A crucial driving force for this reaction is the final deprotonation of the product, which has a newly acidified α-hydrogen situated between two carbonyl groups, forming a highly resonance-stabilized enolate. wikipedia.orgmasterorganicchemistry.com An acidic workup is then required to neutralize the enolate and isolate the final product. wikipedia.org

For the synthesis of a complex molecule like this compound, a "crossed" Claisen condensation would be necessary, involving two different esters. libretexts.orgorganic-chemistry.org However, such reactions can often lead to a mixture of products if both esters possess enolizable α-hydrogens. libretexts.orgorganic-chemistry.org A more controlled approach involves using one ester that lacks α-hydrogens, such as an aromatic ester like ethyl 3-cyanobenzoate. This non-enolizable ester can only act as the electrophile, reacting with the enolate of a second ester, for example, ethyl heptanedioate.

An intramolecular variant of this reaction, the Dieckmann condensation, is used to form cyclic β-keto esters from a single diester molecule and is particularly effective for creating 5- or 6-membered rings. wikipedia.orgmasterorganicchemistry.com

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Classic Claisen Condensation | Two identical enolizable esters | β-Keto Ester | Requires stoichiometric base; driven by final enolate formation. wikipedia.org |

| Crossed Claisen Condensation | Two different esters | β-Keto Ester | Most effective when one ester is non-enolizable to prevent product mixtures. libretexts.orgorganic-chemistry.org |

| Dieckmann Condensation | One diester molecule | Cyclic β-Keto Ester | An intramolecular version of the Claisen condensation. masterorganicchemistry.com |

Stereoselective Approaches in Alpha-Carbon Functionalization (if applicable to such structures)

While this compound itself does not possess a chiral center at the α-carbon of the keto-ester moiety, the principles of stereoselective functionalization are critical for the synthesis of analogous structures with defined stereochemistry. Asymmetric α-alkylation of β-dicarbonyl compounds is a significant challenge in synthesis because the chiral center created is prone to racemization under either acidic or basic conditions. researchgate.net

Modern synthetic methods have been developed to achieve high enantioselectivity in these transformations. These strategies often employ transition-metal catalysis or organocatalysis. For instance, iridium-catalyzed asymmetric allylic alkylation has been used for the enantioselective γ-alkylation of α,β-unsaturated ketoesters, where chirality is established and then transferred via a Cope rearrangement. nih.gov Another approach involves phase-transfer catalysis using cinchona alkaloid derivatives, which facilitates the enantioselective α-alkylation of cyclic β-keto esters with excellent enantiopurities without the need for transition metals. rsc.org

Recent advancements also include photo-organocatalytic methods for the direct enantioselective α-alkylation of ketones, using primary amino catalysts derived from cinchona alkaloids to activate the ketone as a transient enamine. acs.org Synergistic catalysis, combining multiple metal catalysts like palladium and ruthenium, has also been shown to enable stereodivergent dehydrative allylation of β-keto esters under nearly neutral conditions, thus preserving the stereochemical integrity of the product. researchgate.net

| Catalytic System | Substrate Type | Methodology | Reported Outcome |

|---|---|---|---|

| Phase-Transfer Catalysis (Cinchona derivatives) | Cyclic β-keto esters | Asymmetric α-alkylation | High yields and up to 98% enantiomeric excess (ee). rsc.org |

| Iridium-Phosphoramidite Complex | α,β-Unsaturated ketoesters | Asymmetric allylic alkylation followed by Cope rearrangement | High regio- and enantioselectivity. nih.gov |

| Synergistic Pd/Ru Complexes | β-keto esters | Stereodivergent dehydrative allylation | High diastereo- and enantioselectivity under near-neutral conditions. researchgate.net |

| Photo-organocatalysis (Cinchona alkaloids) | Cyclic ketones | Direct α-alkylation | Good yields and enantioselectivity. acs.org |

Functional Group Interconversions and Protective Group Strategies

Nitrile Group Manipulations and Precursors

The introduction of the cyanophenyl moiety is a critical step in the synthesis of the target molecule. The nitrile group can be incorporated onto an aromatic ring through several established methods.

The Sandmeyer reaction is a classic and versatile method for converting an aryl amine into an aryl nitrile. masterorganicchemistry.comnih.gov The process involves the diazotization of a primary aromatic amine (e.g., 3-aminobenzonitrile (B145674) precursor) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.combyjus.com This intermediate is then treated with a copper(I) cyanide catalyst, which facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas. masterorganicchemistry.comnumberanalytics.com

Another powerful method is the Rosenmund-von Braun reaction , which involves the direct cyanation of an aryl halide with copper(I) cyanide, often at elevated temperatures in a polar, high-boiling solvent like DMF or pyridine. organic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction is particularly useful for synthesizing aryl nitriles from the corresponding aryl bromides or iodides. organic-chemistry.orgnumberanalytics.com

| Reaction Name | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Sandmeyer Reaction | Aryl Amine (Ar-NH₂) | 1. NaNO₂/H⁺ 2. CuCN | Diazotization of the amine followed by displacement with cyanide. byjus.comnumberanalytics.com |

| Rosenmund-von Braun Reaction | Aryl Halide (Ar-X) | CuCN | Copper-mediated nucleophilic substitution of the halide with cyanide. organic-chemistry.orgwikipedia.org |

| Dehydration of Amides | Aryl Amide (Ar-CONH₂) | Dehydrating agents (e.g., P₂O₅, SOCl₂) | Removal of water from a primary amide to form the corresponding nitrile. |

Keto Group Precursors and Transformations (e.g., from alcohols, nitriles, esters)

The formation of the ketone functional group is a central transformation in the synthesis of this compound. Several synthetic pathways can be envisioned.

One of the most direct methods is the Friedel-Crafts acylation . wikipedia.org This electrophilic aromatic substitution involves reacting an aromatic compound, in this case, cyanobenzene, with an acylating agent such as an acyl chloride or acid anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comlibretexts.org For the target molecule, the acylating agent would be derived from a mono-esterified seven-carbon diacid, such as 6-(ethoxycarbonyl)hexanoyl chloride. The acylium ion generated in situ acts as the electrophile, attacking the cyanobenzene ring to form the desired aryl ketone. byjus.com A key advantage of acylation over alkylation is that the product is a deactivated ketone, which prevents further reactions on the aromatic ring. libretexts.orglibretexts.org

Alternatively, the ketone can be constructed via the reaction of an organometallic reagent with a nitrile. ucalgary.ca For instance, a Grignard reagent derived from 3-bromobenzonitrile (B1265711) could be added to a nitrile precursor on the heptanoate chain. The Grignard reagent attacks the electrophilic carbon of the nitrile to form an imine salt intermediate. masterorganicchemistry.comorganicchemistrytutor.com This intermediate is stable to further attack by the organometallic reagent and is subsequently hydrolyzed during aqueous workup to yield the final ketone. ucalgary.cajove.com

A third route involves the oxidation of a secondary alcohol. This would require the prior synthesis of ethyl 7-(3-cyanophenyl)-7-hydroxyheptanoate, which could then be oxidized using common oxidizing agents like chromic acid or Swern/Dess-Martin oxidation to furnish the target ketone.

| Method | Precursors | Key Reagents | Mechanism/Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic ring (cyanobenzene) + Acyl chloride/anhydride | Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution via an acylium ion. wikipedia.orgbyjus.com |

| Addition to Nitriles | Nitrile + Organometallic reagent (Grignard or Organolithium) | 1. R-MgX or R-Li 2. H₃O⁺ | Nucleophilic addition to form an imine, followed by hydrolysis. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com |

| Oxidation of Secondary Alcohols | Secondary Alcohol | Oxidizing agents (e.g., CrO₃, PCC, DMP) | Conversion of a C-OH group to a C=O group. |

Ester Group Formation and Modification

The final functional group to consider is the ethyl ester. The most common and direct method for its formation is the Fischer-Speier esterification . epfl.chchemistrylearner.com This reaction involves heating the corresponding carboxylic acid, 7-(3-cyanophenyl)-7-oxoheptanoic acid, with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. epfl.chorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water that is formed as a byproduct. epfl.chsciencemadness.orgpsiberg.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. organic-chemistry.org After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. psiberg.com

For substrates that are sensitive to strong acidic conditions, milder methods are available. These include reacting the carboxylic acid with an alcohol in the presence of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in what is known as the Steglich esterification. organic-chemistry.org Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride, which will then readily react with ethanol to form the ester.

| Method | Starting Materials | Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄), heat | Economical and straightforward; reversible reaction. epfl.chchemistrylearner.com |

| From Acyl Chlorides | Acyl Chloride + Alcohol | Often with a non-nucleophilic base (e.g., pyridine) | High yield, irreversible; requires preparation of acyl chloride. |

| Steglich Esterification | Carboxylic Acid + Alcohol | Coupling agent (e.g., DCC), catalyst (e.g., DMAP) | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

Mechanistic Investigations and Reactivity Profiles of Ethyl 7 3 Cyanophenyl 7 Oxoheptanoate

Reactivity of the Ester Moiety

The ester functional group, an ethyl heptanoate (B1214049) derivative, is a primary site for nucleophilic acyl substitution reactions. Its reactivity is generally lower than that of acid chlorides or anhydrides but greater than that of amides. byjus.comuomustansiriyah.edu.iq

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. pressbooks.pub This reaction involves the replacement of the alkoxy group (-OEt) by a nucleophile. The process is not a direct, single-step displacement but proceeds through a two-step addition-elimination mechanism. pressbooks.pub

First, a nucleophile attacks the electrophilic carbonyl carbon of the ester. This carbon is susceptible to attack due to the polarization of the carbon-oxygen double bond. byjus.com The attack leads to the breaking of the π-bond and the formation of a tetrahedral intermediate, where the carbonyl carbon is sp³ hybridized. pressbooks.pub This intermediate is transient and unstable. In the second step, the carbonyl double bond is reformed by the elimination of a leaving group. In the case of ethyl 7-(3-cyanophenyl)-7-oxoheptanoate, the leaving group is the ethoxide ion (EtO⁻). uomustansiriyah.edu.iq

Common nucleophilic acyl substitution reactions for the ester moiety include:

Hydrolysis (Saponification): Reaction with a strong base, such as sodium hydroxide (B78521), followed by acidification, cleaves the ester to yield the corresponding carboxylate salt and ethanol (B145695). This process is effectively irreversible as the final carboxylate anion is resonance-stabilized and non-reactive towards the alcohol.

Ammonolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction is generally slower than hydrolysis.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion acts as the nucleophile, leading to an aldehyde intermediate that is further reduced. uomustansiriyah.edu.iq

Transesterification is a specific class of nucleophilic acyl substitution where the alkoxy group of an ester is exchanged with that of another alcohol. ncsu.edu For this compound, this would involve reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester and ethanol.

The reaction is an equilibrium process, and its direction can be controlled by manipulating the reaction conditions. Using a large excess of the reactant alcohol or removing one of the products (e.g., ethanol) can drive the equilibrium toward the formation of the new ester. ncsu.edu

Kinetics: The rate of transesterification is influenced by several factors:

Catalyst: Both acid (e.g., H₂SO₄) and base (e.g., NaOMe) catalysts accelerate the reaction. Base-catalyzed transesterification is generally faster but is sensitive to the presence of free fatty acids, which can lead to saponification. ncsu.edu

Temperature: Higher temperatures increase the reaction rate, but must be kept below the boiling point of the reactant alcohol. mdpi.com

Alcohol/Ester Molar Ratio: A higher molar ratio of the incoming alcohol can increase the rate of the forward reaction. scholaris.ca

The table below illustrates the hypothetical effect of different catalysts on the rate constant for the transesterification of this compound with methanol (B129727) at a constant temperature.

| Catalyst | Catalyst Concentration (wt%) | Hypothetical Rate Constant (k) (L mol⁻¹ min⁻¹) |

|---|---|---|

| None | 0.0 | 0.0001 |

| H₂SO₄ (Acid) | 1.0 | 0.05 |

| NaOMe (Base) | 1.0 | 0.15 |

Thermodynamics: Transesterification is typically a thermoneutral process, with the enthalpy change (ΔH) being close to zero, as the bonds being broken and formed are of similar types. The reaction is primarily driven by entropy (ΔS) and the relative concentrations of reactants and products.

Reactivity of the Ketone Moiety

The ketone functional group, a 3-cyanophenyl ketone, is a site for nucleophilic addition and reactions at the adjacent alpha-carbon. The aromatic ring attached to the carbonyl group influences its reactivity through resonance and inductive effects.

The ketone possesses acidic protons on the alpha-carbon (C6) of the heptanoate chain. In the presence of a base, one of these protons can be removed to form a resonance-stabilized enolate ion. masterorganicchemistry.com The negative charge in the enolate is delocalized between the alpha-carbon and the carbonyl oxygen. wikipedia.org Alternatively, in the presence of an acid, the ketone can tautomerize to its enol form. msu.edu

The formation of the enolate is a crucial step for many reactions involving the alpha-carbon. wikipedia.org Because the ketone in this compound is unsymmetrical (flanked by a phenyl ring and a methylene (B1212753) group), deprotonation occurs exclusively at the C6 position, as the phenyl ring lacks alpha-protons.

The choice of base and reaction conditions can influence the concentration of the enolate at equilibrium. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can quantitatively convert the ketone to its enolate form. wikipedia.org Weaker bases, such as alkoxides, establish an equilibrium with a lower concentration of the enolate. masterorganicchemistry.com

The primary reaction of the ketone moiety is nucleophilic addition to the electrophilic carbonyl carbon. ncert.nic.in A nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. fiveable.me

Compared to aldehydes, ketones are generally less reactive towards nucleophiles due to steric hindrance from the two attached R-groups and electronic effects. ncert.nic.in In this specific molecule, the 3-cyanophenyl group and the alkyl chain sterically hinder the approach of nucleophiles. Electronically, the aromatic ring can donate electron density to the carbonyl group through resonance, slightly reducing its electrophilicity. Conversely, the cyano group is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon.

Examples of nucleophilic addition reactions include:

Grignard and Organolithium Reactions: Reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of a tertiary alcohol after an acidic workup.

Reduction to Alcohols: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger agents like LiAlH₄ would reduce both the ketone and the ester.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) yields a cyanohydrin. This reaction is base-catalyzed. byjus.com

The table below provides a qualitative comparison of the expected reactivity of the ketone with various nucleophiles.

| Nucleophile | Reagent Example | Product Type | Relative Reactivity |

|---|---|---|---|

| Hydride Ion | NaBH₄ | Secondary Alcohol | High |

| Organometallic | CH₃MgBr | Tertiary Alcohol | High |

| Cyanide Ion | NaCN/H⁺ | Cyanohydrin | Moderate |

| Alcohols | CH₃OH/H⁺ | Hemiketal/Ketal | Low |

The formation of an enolate at the C6 position renders this carbon nucleophilic, allowing it to react with a variety of electrophiles in what are known as alpha-substitution reactions. ankara.edu.trmsu.edu

Common alpha-substitution reactions include:

Halogenation: In the presence of an acid or base, the ketone can react with halogens (Cl₂, Br₂, I₂) to introduce a halogen atom at the alpha-carbon (C6). msu.edu Under basic conditions, polyhalogenation can be difficult to prevent, while acidic conditions typically result in monohalogenation.

Alkylation: The enolate can act as a nucleophile in an Sₙ2 reaction with an alkyl halide, forming a new carbon-carbon bond at the alpha-position. ucsb.edu This is a powerful method for constructing more complex carbon skeletons. The use of a strong, bulky base like LDA is often preferred to ensure complete enolate formation and minimize side reactions like self-condensation.

Aldol (B89426) Addition: The enolate can react with another carbonyl compound (an aldehyde or another ketone) in an aldol addition reaction. This forms a β-hydroxy ketone, which can sometimes dehydrate to form an α,β-unsaturated ketone. libretexts.org

These reactions highlight the synthetic versatility of the ketone's alpha-position, enabling further functionalization of the molecule.

Reactivity of the 3-Cyanophenyl Moiety

The reactivity of the 3-cyanophenyl group in this compound is largely dictated by the electronic properties of its two substituents: the meta-positioned cyano (-CN) and acyl (-CO-R) groups. Both are powerful electron-withdrawing groups, which significantly influences the susceptibility of the aromatic ring to both electrophilic and nucleophilic attack.

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are profoundly affected by the substituents already present on the ring. libretexts.org

In the case of this compound, both the acyl and cyano groups are deactivating, meaning they withdraw electron density from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. savemyexams.comlibretexts.org Both groups are also classified as meta-directors. libretexts.orgyoutube.com When multiple substituents are present, their directing effects are combined.

The acyl group at position C-1 directs incoming electrophiles to the meta positions (C-3 and C-5). Similarly, the cyano group at C-3 directs to its meta positions (C-1 and C-5). Since positions C-1 and C-3 are already occupied, both groups synergistically direct any incoming electrophile to the C-5 position. The other positions (C-2, C-4, and C-6) are strongly deactivated. Consequently, electrophilic substitution on this molecule is predicted to show high regioselectivity, yielding the 5-substituted product almost exclusively.

| Reaction Type | Typical Reagents | Electrophile (E+) | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ethyl 7-(3-cyano-5-nitrophenyl)-7-oxoheptanoate |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Ethyl 7-(5-bromo-3-cyanophenyl)-7-oxoheptanoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ethyl 7-(3-cyano-5-sulfophenyl)-7-oxoheptanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Ethyl 7-(3-cyano-5-acylphenyl)-7-oxoheptanoate |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups, such as nitro, cyano, or acyl groups, positioned ortho or para to a good leaving group (typically a halide). byjus.compressbooks.publibretexts.org These groups activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

This compound, in its parent form, lacks a suitable leaving group on the aromatic ring and therefore does not readily undergo SNAr reactions. wikipedia.org However, the term "activated" implies that if a derivative were synthesized containing a leaving group, the existing cyano and acyl groups would influence the reaction's feasibility.

For an SNAr reaction to occur, a derivative, for instance, Ethyl 7-(4-chloro-3-cyanophenyl)-7-oxoheptanoate, would be required. In this hypothetical molecule:

The acyl group is para to the chlorine leaving group.

The cyano group is ortho to the chlorine leaving group.

Both substituents would effectively stabilize the anionic intermediate through resonance, thereby activating the ring for nucleophilic attack at the carbon bearing the chlorine atom. pressbooks.pub The rate-determining step is typically the initial attack by the nucleophile. youtube.com The presence of multiple, strong electron-withdrawing groups makes the reaction more favorable. numberanalytics.comlibretexts.org

The nitrile (-C≡N) group is a versatile functional moiety that can be converted into several other important groups, including amines, aldehydes, and carboxylic acids. libretexts.org

Hydrolysis: The hydrolysis of nitriles can be performed under either acidic or basic conditions to yield a carboxylic acid. chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed. libretexts.orgorganicchemistrytutor.com

Acid-catalyzed hydrolysis , typically using aqueous acid (e.g., HCl or H₂SO₄) with heating, converts the nitrile directly to a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-catalyzed hydrolysis , using an aqueous base like NaOH with heating, initially forms a carboxylate salt and ammonia gas. chemguide.co.uk A subsequent acidification step is required to protonate the salt and isolate the free carboxylic acid. libretexts.org

Reduction: Nitriles can be reduced to either primary amines or aldehydes depending on the reagent used. wikipedia.org

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Ni) reduce the nitrile group to a primary amine (R-CH₂NH₂). libretexts.orgwikipedia.orgorganic-chemistry.org

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using less reactive hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. libretexts.orgwikipedia.org This reagent delivers one hydride equivalent to the nitrile, forming an imine intermediate that is hydrolyzed to the aldehyde. organic-chemistry.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed during aqueous workup to yield a ketone. organic-chemistry.org

| Transformation | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Δ | Amide | Carboxylic acid |

| Base Hydrolysis | 1. NaOH, H₂O, Δ; 2. H₃O⁺ | Amide | Carboxylic acid |

| Reduction to Amine | 1. LiAlH₄, ether; 2. H₂O | Imine | Primary amine |

| Reduction to Aldehyde | 1. DIBAL-H, -78 °C; 2. H₂O | Imine | Aldehyde |

| Reaction with Grignard Reagent | 1. R-MgX, ether; 2. H₃O⁺ | Imine salt | Ketone |

Intermolecular and Intramolecular Reactivity within this compound

The presence of three distinct functional groups—ketone, ester, and nitrile—within the same molecule introduces challenges and opportunities related to chemoselectivity and the potential for complex intramolecular reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. The relative reactivity of the ketone, ester, and nitrile in this compound towards various reagents is a critical consideration in synthetic planning.

Reduction: The three functional groups exhibit different reactivities toward reducing agents.

Strong, non-selective reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce ketones, esters, and nitriles simultaneously, leading to a mixture of alcohols and amines. harvard.eduacs.org

Milder, selective reagents can differentiate between the functional groups. Sodium borohydride (NaBH₄), for example, is a much milder reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters and nitriles under standard conditions. wikipedia.org This allows for the selective reduction of the ketone group to a secondary alcohol while leaving the ester and nitrile moieties intact.

Nucleophilic Addition: The carbonyl carbons of the ketone and ester, as well as the nitrile carbon, are all electrophilic sites susceptible to attack by nucleophiles like Grignard reagents. numberanalytics.commasterorganicchemistry.com

Generally, the reactivity order towards nucleophiles is ketones > esters. jst.go.jp Therefore, a Grignard reagent would likely react preferentially with the ketone. To direct the reaction to the ester or nitrile, the more reactive ketone group would need to be protected (e.g., by converting it to an acetal), after which the desired reaction could be performed, followed by deprotection.

| Reagent | Target Functional Group | Outcome | Comment |

|---|---|---|---|

| NaBH₄, MeOH | Ketone | Selective reduction to secondary alcohol | Ester and nitrile are unaffected. wikipedia.org |

| LiAlH₄, Et₂O | Ketone, Ester, Nitrile | Non-selective reduction | Yields a mixture of diol and amine products. harvard.edu |

| 1. Protect Ketone (e.g., as acetal); 2. RMgX | Ester or Nitrile | Selective addition to less reactive group | Requires protection/deprotection steps. |

| NaOH(aq), Δ | Ester (preferentially) | Saponification | Ester hydrolysis (saponification) is typically faster than nitrile hydrolysis under basic conditions. |

The polyfunctional nature of this compound makes it a candidate for tandem or cascade reactions, where an initial chemical transformation triggers a subsequent intramolecular reaction. Such processes are highly efficient for building complex molecular architectures.

A plausible and synthetically valuable cascade reaction would involve an initial reduction followed by an intramolecular cyclization.

Reductive Cyclization: If the nitrile group is selectively reduced to a primary amine, the resulting aminoketone could undergo a spontaneous or catalyzed intramolecular condensation. wikipedia.org The primary amine would act as an internal nucleophile, attacking the electrophilic ketone carbonyl. This would lead to the formation of a seven-membered cyclic imine (or enamine), which could be subsequently reduced to the corresponding saturated heterocyclic ring (an azepane derivative). The feasibility and outcome of such a cyclization depend on thermodynamic and kinetic factors, including the stability of the resulting ring system. The formation of such intramolecular products from aminoketones is a known process in organic synthesis. rsc.orgrsc.org

While specific documented examples of cascade reactions starting from this compound are not prominent in the literature, its structure provides a clear blueprint for such synthetic strategies. The strategic transformation of one functional group to initiate an intramolecular reaction with another is a powerful tool for creating complex cyclic and polycyclic molecules. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 7 3 Cyanophenyl 7 Oxoheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of individual protons and carbons within a molecule.

Proton NMR (¹H NMR) spectroscopy would provide critical information on the electronic environment of each hydrogen atom in Ethyl 7-(3-cyanophenyl)-7-oxoheptanoate. The spectrum would be expected to show distinct signals for the aromatic protons on the 3-cyanophenyl ring, the methylene (B1212753) protons of the heptanoate (B1214049) chain, and the ethyl group of the ester. The chemical shift (δ, in ppm) of each signal would indicate the degree of shielding or deshielding, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, and the integration would correspond to the number of protons for each signal.

(A data table with specific chemical shifts, multiplicities, coupling constants (J), and assignments for each proton would be presented here if the data were available.)

Carbon-13 NMR (¹³C NMR) spectroscopy would be used to identify all unique carbon environments in the molecule. This would include distinct signals for the carbonyl carbons of the ketone and the ester, the nitrile carbon, the aromatic carbons of the cyanophenyl ring, and the aliphatic carbons of the heptanoate chain and the ethyl ester. The chemical shifts of these signals are characteristic of their respective functional groups and positions within the molecular structure.

(A data table listing the chemical shifts (δ, in ppm) and assignments for each carbon atom would be presented here if the data were available.)

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the sequence of methylene groups in the heptanoate chain and the relationships between protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and functional groups, such as linking the aliphatic chain to the cyanophenyl ring via the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.

(Detailed analysis of the correlations observed in these 2D NMR spectra would be discussed here if the data were available.)

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. It is a valuable tool for identifying the presence of specific functional groups.

The IR spectrum of this compound would be expected to display two distinct carbonyl (C=O) stretching absorption bands. The ester carbonyl typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the ketone carbonyl, which, being conjugated with the aromatic ring, would be expected in the range of 1680-1700 cm⁻¹. The exact positions of these bands would provide insight into the electronic environment of each carbonyl group.

(A data table with the specific wavenumbers (cm⁻¹) and assignments for the ester and ketone carbonyl stretches would be presented here if the data were available.)

A characteristic and sharp absorption band for the nitrile (C≡N) triple bond stretch would be a key feature in the IR spectrum. For an aromatic nitrile, this peak is typically observed in the region of 2220-2240 cm⁻¹. Its presence and position would confirm the cyanophenyl moiety of the molecule.

(A data table with the specific wavenumber (cm⁻¹) and assignment for the nitrile stretch would be presented here if the data were available.)

Aromatic Ring Vibrations

The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic vibrations associated with its 1,3-disubstituted benzene (B151609) ring. The positions of these bands are influenced by the electronic effects of the cyano and keto substituents.

Key aromatic vibrations include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. For meta-disubstituted benzenes, characteristic peaks are often observed around 1610, 1590, and 1490 cm⁻¹.

In-Plane C-H Bending: These vibrations occur in the 1300-1000 cm⁻¹ range.

Out-of-Plane C-H Bending: The pattern of out-of-plane C-H bending (wagging) vibrations in the 900-675 cm⁻¹ region is particularly diagnostic of the substitution pattern on the benzene ring. For meta-substitution, a strong band is typically observed between 810 and 750 cm⁻¹, along with another band around 690 cm⁻¹.

The presence of the electron-withdrawing cyano (-CN) and carbonyl (-C=O) groups will influence the exact frequencies and intensities of these vibrations. The nitrile group itself will show a characteristic stretching vibration in the range of 2240-2220 cm⁻¹.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for the Aromatic Ring of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3080 - 3030 |

| C≡N Stretch | 2235 - 2225 |

| C=O Stretch (Aromatic Ketone) | 1695 - 1685 |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1475 |

| In-Plane C-H Bend | 1200 - 1100 |

| Out-of-Plane C-H Bend (meta) | 800 - 750, 700 - 680 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental composition of this compound. The molecular formula of the compound is C₁₆H₁₉NO₃. The theoretical exact mass can be calculated as follows:

Carbon (¹²C): 16 × 12.000000 = 192.000000

Hydrogen (¹H): 19 × 1.007825 = 19.148675

Nitrogen (¹⁴N): 1 × 14.003074 = 14.003074

Oxygen (¹⁶O): 3 × 15.994915 = 47.984745

Theoretical Exact Mass ([M]): 273.136504 Da

In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the molecule would likely be observed as the protonated species [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺• | C₁₆H₁₉NO₃ | 273.1365 |

| [M+H]⁺ | C₁₆H₂₀NO₃ | 274.1438 |

| [M+Na]⁺ | C₁₆H₁₉NNaO₃ | 296.1257 |

| [M+K]⁺ | C₁₆H₁₉KNO₃ | 312.0997 |

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ would provide valuable structural information through the analysis of its fragmentation pathways. Key expected fragmentation patterns include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the formation of a 3-cyanobenzoyl cation or a fragment resulting from the loss of the 3-cyanobenzoyl radical.

McLafferty Rearrangement: Ketones with a γ-hydrogen atom can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the β-bond. This would result in the loss of a neutral alkene molecule.

Ester Fragmentation: The ethyl ester group can undergo characteristic fragmentation, such as the loss of ethylene (B1197577) (C₂H₄) or ethoxy radical (•OC₂H₅).

Loss of Small Molecules: Neutral losses of water (H₂O) or carbon monoxide (CO) are also possible.

The fragmentation of the aliphatic chain would also contribute to the MS/MS spectrum, providing further confirmation of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorptions arising from electronic transitions within the 3-cyanophenyl ketone chromophore.

The primary chromophore in this molecule is the 3-cyanobenzoyl group. The electronic transitions are expected to be of two main types:

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems typically exhibit strong π→π* absorptions. For substituted benzenes, these are often observed as two bands, the E-band (around 200 nm) and the B-band (around 254 nm). The presence of the carbonyl and cyano groups in conjugation with the ring will shift these absorptions to longer wavelengths (a bathochromic shift).

n→π* Transitions: This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are typically weaker than π→π* transitions and appear at longer wavelengths.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | ~ 240 - 260 | High |

| n→π* | ~ 280 - 320 | Low |

The polarity of the solvent can significantly influence the position of the UV-Vis absorption bands.

π→π* Transitions: Increasing the polarity of the solvent generally leads to a small bathochromic (red) shift for π→π* transitions. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

n→π* Transitions: In contrast, n→π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons on the carbonyl oxygen can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Advanced Crystallographic Analysis (if suitable single crystals obtained)

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional molecular structure. The data obtained would include precise bond lengths, bond angles, and torsion angles.

This analysis would confirm the planar geometry of the benzene ring and the conformation of the heptanoate chain. Furthermore, the crystal packing arrangement would reveal the nature of intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. Such information is crucial for understanding the solid-state properties of the compound. The successful crystallization would likely depend on the choice of solvent and the crystallization technique employed, such as slow evaporation.

Single Crystal X-ray Diffraction for Solid-State Structure

Currently, there is no publicly available single crystal X-ray diffraction data for this compound. This analytical technique is crucial for definitively determining the solid-state structure of a crystalline compound. The process involves growing a single, high-quality crystal of the substance, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to create a three-dimensional model of the electron density of the molecule.

From this model, researchers can ascertain critical information about the compound's atomic arrangement, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the crystal's structure.

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms.

Intermolecular Interactions: The forces, such as hydrogen bonding or van der Waals forces, that hold the molecules together in the crystal.

Without experimental data from single crystal X-ray diffraction, a definitive table of crystallographic parameters for this compound cannot be constructed.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) (if chiral synthesis is considered)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques used to study chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its vibrational transitions. ECD, similarly, measures the differential absorption of left and right circularly polarized ultraviolet-visible light, related to its electronic transitions.

For these techniques to be applicable to this compound, the compound would first need to be synthesized in a chiral, or enantiomerically pure, form. This would involve a synthetic route that introduces a stereocenter, resulting in distinct (R)- and (S)-enantiomers. As of now, there are no published studies detailing the chiral synthesis of this specific compound.

Stereochemical Assignment through Chiroptical Spectroscopy

In the event of a successful chiral synthesis of this compound, VCD and ECD spectroscopy would be powerful tools for assigning the absolute configuration of the resulting enantiomers. The process would involve the following steps:

Experimental Measurement: The VCD and ECD spectra of the synthesized enantiomers would be recorded.

Computational Modeling: Quantum chemical calculations would be performed to predict the theoretical VCD and ECD spectra for both the (R)- and (S)-enantiomers.

Spectral Comparison: The experimentally measured spectra would be compared to the computationally predicted spectra. A match between the experimental spectrum of one enantiomer and the predicted spectrum for a specific configuration (e.g., (R)) would allow for the unambiguous assignment of its absolute stereochemistry.

Given the absence of any reported chiral synthesis for this compound, no VCD or ECD data is available, and therefore, no stereochemical assignment using these methods has been performed.

Theoretical Chemistry and Computational Studies of Ethyl 7 3 Cyanophenyl 7 Oxoheptanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry of Ethyl 7-(3-cyanophenyl)-7-oxoheptanoate, corresponding to the lowest energy arrangement of its atoms. These calculations can predict key structural parameters.

The electronic character of the molecule is further understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich cyanophenyl ring, while the LUMO would likely be centered on the carbonyl group and the aromatic system.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length (cyano) | ~1.16 Å |

| C-C-O Bond Angle (ester) | ~124° |

Table 2: Predicted Frontier Molecular Orbital (FMO) Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.8 |

Computational methods can reliably predict various spectroscopic parameters, which are invaluable for the identification and characterization of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. tandfonline.com For this compound, calculations would differentiate the signals of the aromatic protons from those of the aliphatic chain and the ethyl ester group. tandfonline.com The carbon signals of the carbonyl, cyano, and aromatic carbons would also be predicted with reasonable accuracy. tandfonline.com

Infrared (IR): The vibrational frequencies in the IR spectrum can be computed to identify characteristic functional groups. Key predicted frequencies for this molecule would include the C=O stretching of the ketone and ester, the C≡N stretching of the cyano group, and the C-H stretching of the aromatic and aliphatic parts.

UV-Visible (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted λ_max would correspond to π → π* transitions within the cyanophenyl ketone moiety.

Table 3: Predicted Spectroscopic Data

| Spectrum | Key Predicted Peaks |

|---|---|

| ¹³C NMR (ppm) | ~198 (Ketone C=O), ~173 (Ester C=O), ~118 (Cyano C), 130-140 (Aromatic C) |

| IR (cm⁻¹) | ~2230 (C≡N stretch), ~1735 (Ester C=O stretch), ~1690 (Ketone C=O stretch) |

Conformational Analysis and Energy Landscapes

The flexibility of the heptanoate (B1214049) chain allows the molecule to adopt various spatial arrangements or conformations.

Conformational analysis involves mapping the potential energy surface of the molecule to identify stable, low-energy conformers. For this compound, the rotation around the single bonds of the aliphatic chain and the bond connecting the phenyl ring to the carbonyl group are key degrees of freedom. researchgate.net The most stable conformers will likely adopt a linear, extended chain to minimize steric hindrance, though folded conformations stabilized by weak intramolecular interactions (e.g., C-H···O) are also possible.

This compound can exhibit keto-enol tautomerism, where a proton migrates from the carbon adjacent to the ketone (the α-carbon) to the carbonyl oxygen, forming an enol. libretexts.org Computational studies can determine the relative stability of the keto and enol tautomers and the energy barrier for their interconversion. orientjchem.orgacs.org Generally, for simple ketones, the keto form is significantly more stable. masterorganicchemistry.com The presence of the aromatic ring can influence this equilibrium. nih.gov DFT calculations can model the transition state of this tautomerization, providing the activation energy required for the process to occur. orientjchem.org

Table 4: Predicted Energetics of Keto-Enol Tautomerism

| Parameter | Predicted Value (kcal/mol) |

|---|---|

| Relative Energy (Enol vs. Keto) | +10 to +15 (Keto form more stable) |

Reaction Mechanism Simulation and Transition State Analysis

Theoretical chemistry can simulate the pathways of chemical reactions, providing detailed mechanistic insights. For this compound, reactions such as the hydrolysis of the ester or nucleophilic addition to the ketone can be modeled. youtube.com By mapping the potential energy surface of the reaction, stationary points like reactants, products, intermediates, and transition states are located.

Transition state analysis is crucial for understanding the kinetics of a reaction. By calculating the structure and energy of the transition state, the activation energy can be determined, which is directly related to the reaction rate. For example, in the basic hydrolysis of the ester group, computational models can elucidate the stepwise mechanism involving the formation of a tetrahedral intermediate and its subsequent collapse to form the carboxylate and ethanol (B145695).

Computational Elucidation of Proposed Synthetic Pathways

A plausible and common method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation. nih.govorganic-chemistry.orgwikipedia.orgnih.gov This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.org

A proposed synthetic pathway for this compound would involve the Friedel-Crafts acylation of benzonitrile (B105546) with a suitable seven-carbon aliphatic acyl chloride, followed by esterification. A more direct approach, however, would be the acylation of a benzene (B151609) ring with a pre-formed seven-carbon chain containing the ethyl ester and an acyl chloride at the other end. Let's consider the acylation of 3-cyanobenzoyl chloride with a suitable precursor.

A likely two-step synthesis is proposed:

Friedel-Crafts Acylation: The reaction of 3-cyanobenzoyl chloride with a suitable seven-carbon nucleophile.